3,5-Difluoropiperidine 3,5-Difluoropiperidine
Brand Name: Vulcanchem
CAS No.: 1228631-14-8
VCID: VC17417024
InChI: InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2
SMILES:
Molecular Formula: C5H9F2N
Molecular Weight: 121.13 g/mol

3,5-Difluoropiperidine

CAS No.: 1228631-14-8

Cat. No.: VC17417024

Molecular Formula: C5H9F2N

Molecular Weight: 121.13 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoropiperidine - 1228631-14-8

Specification

CAS No. 1228631-14-8
Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
IUPAC Name 3,5-difluoropiperidine
Standard InChI InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2
Standard InChI Key FXAZVBOIOYBLII-UHFFFAOYSA-N
Canonical SMILES C1C(CNCC1F)F

Introduction

Structural and Stereochemical Considerations

The molecular architecture of 3,5-difluoropiperidine features a nitrogen-containing heterocycle with two fluorine substituents in either axial or equatorial orientations depending on the stereoisomer. The cis configuration (3,5-difluoro substituents on the same face) demonstrates particular synthetic value due to its enhanced conformational stability and improved pharmacokinetic profiles when incorporated into active pharmaceutical ingredients (APIs) . Quantum mechanical calculations suggest that the electronegative fluorine atoms induce significant dipole moments and polar surface area modifications, which directly influence molecular interactions with biological targets .

Table 1: Fundamental Properties of cis-3,5-Difluoropiperidine Trifluoroacetate

PropertyValue
Molecular FormulaC₇H₈F₅NO₂
Molecular Weight217.14 g/mol
Purity≥95%
Physical FormWhite crystalline powder
Storage Conditions2-8°C under inert atmosphere
SolubilitySoluble in polar aprotic solvents
Diastereomeric Excess>99% (cis configuration)

Data derived from analytical characterizations performed on commercial samples .

Synthetic Methodologies

The contemporary synthesis of cis-3,5-difluoropiperidine employs a rhodium-catalyzed dearomatization-hydrogenation sequence, as pioneered by Glorius and colleagues . This methodology addresses historical challenges in accessing multi-fluorinated piperidines with controlled stereochemistry:

  • Dearomatization Stage: Fluoropyridine precursors undergo transition metal-mediated activation, where rhodium(I) complexes facilitate π-system engagement and subsequent nucleophilic fluoride addition.

  • Hydrogenation Step: Catalytic hydrogenation of the intermediate dihydropyridine derivatives achieves complete saturation while preserving the fluorine substituents' spatial arrangement.

  • Protection/Deprotection: Temporary trifluoroacetyl protection during synthesis prevents unwanted side reactions, with final deprotection yielding the free amine form .

This three-stage process demonstrates remarkable diastereoselectivity (>99:1 cis:trans ratio) and scalability, enabling gram-scale production with minimal chromatographic purification requirements .

Chemical Reactivity Profile

The electronic perturbations induced by fluorine substituents significantly modify 3,5-difluoropiperidine's reaction pathways compared to non-fluorinated analogs:

  • Nucleophilic Substitution: Enhanced leaving group ability at adjacent positions enables selective functionalization, though fluorine's strong C-F bonds resist unintended defluorination under mild conditions.

  • Hydrogen Bonding Interactions: The electron-withdrawing fluorines increase amine proton acidity (predicted pKa ~8.2), facilitating salt formation and coordination complex assembly.

  • Steric Effects: Bulky trifluoroacetate counterions in protected forms direct reaction stereochemistry during coupling reactions with aromatic electrophiles .

Comparative kinetic studies reveal a 12-fold increase in amination reaction rates versus 3-fluoropiperidine derivatives, attributed to fluorine's inductive effects on transition state stabilization .

Pharmaceutical Applications

Fluorine incorporation strategically enhances drug candidate profiles through multiple mechanisms:

Table 2: Impact of 3,5-Difluoropiperidine Incorporation on Drug Properties

ParameterImprovement FactorMechanism
Metabolic Stability4-8×Blockade of cytochrome P450 oxidation sites
Membrane Permeability2.5×Increased lipophilicity (clogP +0.7)
Target Binding Affinity10-100×Optimal dipole alignment with receptor pockets
Oral Bioavailability35-60% increaseEnhanced solubility-stability balance

Data synthesized from structure-activity relationship studies of piperidine-containing therapeutics .

Notable applications include:

  • CNS-Targeted Agents: The blood-brain barrier penetration capabilities of 3,5-difluoropiperidine derivatives facilitate development of neuropsychiatric medications.

  • Antiviral Scaffolds: Structural analogs demonstrate sub-nanomolar inhibition constants against viral proteases through fluorine-mediated transition state mimicry.

  • Oncology Therapeutics: Conjugation with kinase inhibitor warheads yields compounds with improved tumor selectivity indices (IC50 reduction from 162 nM to 6.5 nM in apelin receptor agonists) .

Materials Science Innovations

Beyond pharmaceutical applications, 3,5-difluoropiperidine derivatives enable advances in functional materials:

  • Liquid Crystal Technology: Fluorine's anisotropic polarizability induces mesophase stabilization in nematic liquid crystals (Δε = +2.1 vs non-fluorinated analogs).

  • Polymer Additives: Incorporated into polyamide backbones, these compounds increase glass transition temperatures by 40-60°C while maintaining optical clarity.

  • 19F NMR Probes: The distinct fluorine chemical shifts (δ = -114 ppm vs CFCl3) permit real-time monitoring of chemical processes without deuterated solvents .

Recent breakthroughs include light-emitting diodes (LEDs) with 18% improved quantum efficiency through fluorinated piperidine-based hole transport layers .

Comparative Analysis with Structural Analogs

The strategic placement of fluorine atoms dramatically alters compound properties compared to other piperidine derivatives:

Table 3: Comparative Properties of Fluorinated Piperidines

CompoundFluorine PositionslogPMetabolic Half-Life (h)Synthetic Accessibility
3,5-Difluoropiperidine3,5-cis1.26.8High (3-step synthesis)
3,3-Difluoropiperidine3,3-gem0.94.2Moderate (5-step)
4-Fluoropiperidine4-position0.52.1Low (multi-step)

Data compiled from experimental and computational analyses .

The cis-3,5 substitution pattern demonstrates optimal balance between lipophilicity and metabolic stability, making it particularly valuable for oral drug formulations requiring prolonged systemic exposure .

Future Research Directions

Emerging opportunities in 3,5-difluoropiperidine chemistry include:

  • Continuous Flow Synthesis: Microreactor technology could enhance reaction efficiency and safety profile during large-scale manufacturing.

  • Biocatalytic Fluorination: Engineered flavin-dependent halogenases may enable enantioselective fluorine incorporation under mild conditions.

  • Theragnostic Applications: Dual 18F/19F labeling strategies for simultaneous PET imaging and therapeutic intervention.

Ongoing clinical trials with cis-3,5-difluoropiperidine-containing antivirals (NCT04889005) and antidepressant candidates (NCT05211414) will further validate this scaffold's therapeutic potential .

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